molecular formula C16H14F7N3O4 B6185266 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) CAS No. 2624130-14-7

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid)

Cat. No.: B6185266
CAS No.: 2624130-14-7
M. Wt: 445.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is a complex organic compound that features a unique combination of azetidine, pyrazole, and fluoro-phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) typically involves multiple steps. One common approach begins with the preparation of the azetidine ring, which can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine . The pyrazole ring can be introduced via a Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole-azetidine hybrid with boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluoro group on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluoro-phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring yields N-oxides, while reduction of the pyrazole ring results in dihydropyrazoles.

Scientific Research Applications

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings may play a role in binding to these targets, while the fluoro-phenyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-3-yl)-4-fluoro-1-phenyl-1H-pyrazole, bis(trifluoroacetic acid) is unique due to the presence of both azetidine and pyrazole rings in its structure, along with a fluoro-phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2624130-14-7

Molecular Formula

C16H14F7N3O4

Molecular Weight

445.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.